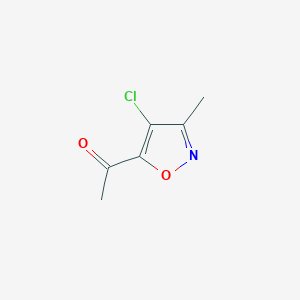
1-(4-Chloro-3-methylisoxazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL, can be achieved through various methods. . This reaction typically employs copper (I) or ruthenium (II) as catalysts. metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives often involves the use of scalable and eco-friendly synthetic strategies. For instance, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, has been reported as a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts such as copper (I) and ruthenium (II) . The reaction conditions can vary, but they often involve moderate temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of β-diketone with hydroxylamine in ionic liquids can yield isoxazoles in excellent yields .
Scientific Research Applications
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, isoxazole derivatives have been shown to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL include other isoxazole derivatives such as:
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- Isoxazolylsilanols
Uniqueness
The uniqueness of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL lies in its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
1-(4-chloro-3-methyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(7)6(4(2)9)10-8-3/h1-2H3 |
InChI Key |
RHHUPHCFLNNVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


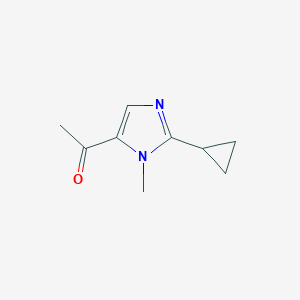
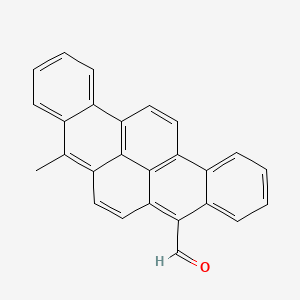
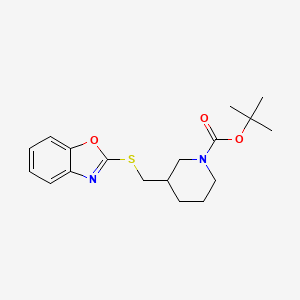

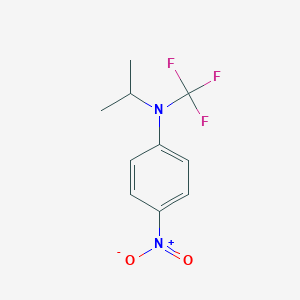

![4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)


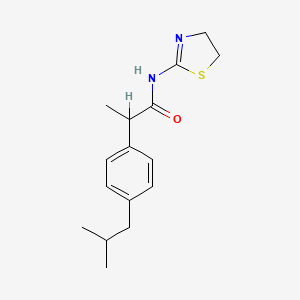
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
